molecular formula C8H11NOS B8391576 N-ethyl-3-methylthiophene-2-carboxamide

N-ethyl-3-methylthiophene-2-carboxamide

Cat. No.: B8391576
M. Wt: 169.25 g/mol
InChI Key: XKVWVANEXDDABN-UHFFFAOYSA-N
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Description

N-ethyl-3-methylthiophene-2-carboxamide is a chemical compound of the thiophene carboxamide class, offered for research and development purposes. Thiophene-based carboxamides are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their versatile biological activities . These compounds are frequently investigated as core structures for developing new therapeutic agents, with documented research applications spanning antibacterial, antioxidant, and anticancer fields . The molecular framework of this compound suggests potential value as a building block in organic synthesis or as a lead structure in pharmaceutical research. The thiophene ring system is a common feature in several approved drugs and is often explored as a bio-isostere for phenyl rings, which can improve a compound's physicochemical properties and metabolic stability . Researchers are encouraged to consult the scientific literature for specific applications and handling procedures. This product is intended for laboratory research use only and is not classified or approved for use as a drug, cosmetic, or for any household application.

Properties

Molecular Formula

C8H11NOS

Molecular Weight

169.25 g/mol

IUPAC Name

N-ethyl-3-methylthiophene-2-carboxamide

InChI

InChI=1S/C8H11NOS/c1-3-9-8(10)7-6(2)4-5-11-7/h4-5H,3H2,1-2H3,(H,9,10)

InChI Key

XKVWVANEXDDABN-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C=CS1)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • N-Alkyl vs. N-Aryl : Smaller N-alkyl groups (e.g., methyl, ethyl) generally improve synthetic yields compared to bulky aryl substituents (e.g., benzyl) due to steric hindrance .
  • Crystal Packing : Substituents like nitro groups influence dihedral angles between aromatic rings, affecting intermolecular interactions (e.g., C–H···O/S bonds) .

Spectroscopic Characterization

  • IR Spectroscopy : Thiophene carboxamides exhibit characteristic C=O stretches near 1650–1680 cm⁻¹ and N–H stretches at ~3300 cm⁻¹ .
  • NMR : Methyl groups at the thiophene 3-position (e.g., in N-ethyl-3-methyl analogs) produce distinct ¹H NMR signals at δ 2.3–2.5 ppm (CH₃). Ethyl groups on the amide nitrogen show triplet/q triplet patterns at δ 1.1–1.3 ppm (CH₃) and δ 3.3–3.5 ppm (CH₂) .
  • Mass Spectrometry: Molecular ion peaks align with calculated masses (e.g., [M+H]⁺ for C₉H₁₁NO₂S at m/z 212.05) .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-3-methylthiophene-2-carboxamide?

The compound is synthesized via carboxamide formation between 3-methylthiophene-2-carboxylic acid and ethylamine. Key steps include:

  • Reaction Conditions : Reflux in polar aprotic solvents (e.g., ethanol, dioxane) under inert gas (N₂/Ar) .
  • Purification : Recrystallization (using methanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .
  • Yield Optimization : Adjust molar ratios (1:1.2 acid:amine) and temperature (80–100°C) to maximize yields (~65–75%) .

Q. How is this compound characterized post-synthesis?

Standard analytical techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophene ring protons at δ 6.8–7.2 ppm, ethyl group δ 1.2–1.4 ppm) .
  • IR Spectroscopy : C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) for carboxamide validation .
  • Melting Point : Determined via capillary method (expected range: 180–200°C) .

Q. What solvents and catalysts are suitable for its synthesis?

  • Solvents : Ethanol, dioxane, or dichloromethane for solubility and stability .
  • Catalysts : Carbodiimides (e.g., DCC) or coupling agents (e.g., HATU) for amide bond activation .

Advanced Research Questions

Q. How can high-throughput screening optimize reaction conditions for scalable synthesis?

  • Method : Use automated platforms to test solvent/catalyst combinations (e.g., DMF vs. THF, varying temperatures).
  • Outcome : Identify optimal conditions (e.g., 90°C in DMF with 5 mol% DMAP) to achieve >80% yield .
  • Validation : Parallel synthesis in continuous flow reactors for reproducibility .

Q. What computational tools predict the pharmacokinetics of this compound?

  • Software : PubChem-derived descriptors (logP, PSA) for ADME profiling .
  • Molecular Dynamics : Simulate membrane permeability (e.g., using GROMACS) to assess blood-brain barrier penetration .

Q. How do structural modifications influence its biological activity?

  • SAR Studies : Compare analogs (e.g., N-benzyl vs. N-ethyl) in antimicrobial assays.
  • Example: Ethyl substitution enhances lipophilicity, improving bacterial membrane interaction .
    • Data Analysis : Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with target binding .

Q. How can X-ray crystallography resolve its 3D structure?

  • Protocol : Grow single crystals via slow evaporation (ethanol/water).
  • Refinement : SHELXL for structure solution; validate with R-factor (<0.05) and electron density maps .

Q. How are contradictions in biological activity data addressed?

  • Case Study : Discrepancies in antibacterial efficacy may arise from assay conditions (e.g., broth microdilution vs. agar diffusion).
  • Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., ciprofloxacin) .

Q. What advanced spectroscopic methods confirm trace impurities?

  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 210.0654) with <2 ppm error .
  • 2D NMR : COSY and HSQC to resolve overlapping signals in complex mixtures .

Q. How is the mechanism of action studied experimentally?

  • Target Identification : Fluorescence polarization assays to screen protein binding (e.g., enzyme inhibition) .
  • Pathway Analysis : RNA-seq profiling in treated cell lines to identify dysregulated genes (e.g., apoptosis markers) .

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